molecular formula C16H12S B12183156 2,4-Diphenylthiophene CAS No. 3328-86-7

2,4-Diphenylthiophene

Cat. No.: B12183156
CAS No.: 3328-86-7
M. Wt: 236.3 g/mol
InChI Key: FKHVUWRLXRMJLF-UHFFFAOYSA-N
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Description

2,4-Diphenylthiophene is an organic compound with the molecular formula C₁₆H₁₂S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two phenyl groups attached to the 2 and 4 positions of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diphenylthiophene can be synthesized through several methods. One common approach involves the condensation reaction of benzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization. Another method includes the reaction of phenylacetylene with sulfur in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Diphenylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphenylthiophene involves its interaction with molecular targets and pathways within a system. For instance, in the formation of this compound from styrene and sulfur, the reaction is initiated by the interaction of styrene molecules with sulfur ions produced upon the fragmentation of sulfur within cavitation bubbles. This leads to the formation of the compound through a series of intermediate steps .

Comparison with Similar Compounds

Uniqueness: 2,4-Diphenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its isomers and other thiophene derivatives. This uniqueness makes it valuable in applications requiring specific electronic characteristics .

Properties

CAS No.

3328-86-7

Molecular Formula

C16H12S

Molecular Weight

236.3 g/mol

IUPAC Name

2,4-diphenylthiophene

InChI

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

FKHVUWRLXRMJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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